Brivaracetam (Racemate)
Description
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Properties
CAS No. |
357335-87-6 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preamble and Historical Context of Brivaracetam Research
Evolution of Antiepileptic Drug Discovery and the Racetam Class
The history of antiepileptic drug development was initially marked by chance observations rather than deliberate, targeted research. nih.gov Early AEDs were often discovered serendipitously, with their anticonvulsant properties identified as secondary effects. mdpi.com For instance, phenobarbital (B1680315) was first used as a sedative before its antiepileptic potential was recognized. mdpi.com The development of animal models for seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, provided a more systematic way to screen compounds for anticonvulsant activity, leading to the discovery of drugs like phenytoin (B1677684) and ethosuximide. mdpi.comnih.govresearchgate.net
A significant evolution in neuropharmacology came with the emergence of the racetam class of drugs. wikipedia.org The prototype of this class, piracetam (B1677957), was synthesized in the 1960s by Corneliu E. Giurgea. conductscience.comprezi.com Initially investigated for other neurological properties, piracetam was found to enhance cognition, leading Giurgea to coin the term "nootropic" to describe its effects. conductscience.comprezi.com Racetams are characterized by a shared pyrrolidone nucleus. wikipedia.org While many racetams were explored for their cognitive-enhancing abilities, their structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) hinted at a broader potential within the central nervous system. wikipedia.orgconductscience.com
This exploration paved the way for the development of levetiracetam (B1674943), a second-generation racetam derivative. tandfonline.com Unlike its predecessor piracetam, levetiracetam exhibited a unique and potent anticonvulsant profile in preclinical models, particularly in audiogenic seizure-susceptible mice and in models of chronic epilepsy like kindling. nih.govsgul.ac.uk This distinct activity profile suggested a novel mechanism of action, different from the classical AEDs that primarily targeted ion channels or neurotransmitter systems. pnas.org
Identification of Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) as a Molecular Target
The unique preclinical profile of levetiracetam spurred intensive research to identify its molecular target. This endeavor led to a breakthrough in epilepsy research: the identification of the Synaptic Vesicle Glycoprotein 2A (SV2A) as the specific binding site for levetiracetam. pnas.orgnih.govfrontiersin.org SV2A is a transmembrane protein found ubiquitously in synaptic vesicles throughout the brain, playing a crucial role in the regulation of neurotransmitter release. frontiersin.orgspringernature.comresearchgate.net
The discovery of SV2A as a drug target was a landmark achievement for several reasons. Firstly, it validated a novel mechanism for anticonvulsant activity. nih.gov Studies demonstrated a strong correlation between the binding affinity of levetiracetam and its analogues to SV2A and their potency in protecting against seizures in animal models. pnas.org Furthermore, mice lacking the SV2A protein showed a significantly reduced response to the anticonvulsant effects of levetiracetam, confirming the necessity of this protein for the drug's action. pnas.orgnih.gov
The ubiquitous expression of SV2A in both excitatory and inhibitory synapses suggested that targeting this protein could offer a broad spectrum of antiepileptic activity. springernature.com This discovery opened up a new and promising avenue for the rational design of novel AEDs with potentially improved efficacy and tolerability. nih.gov The validation of SV2A as a druggable target marked a significant step forward in moving from broad, mechanism-agnostic screening to a more focused, target-based approach in antiepileptic drug discovery. researchgate.net
Genesis of Brivaracetam (B1667798) within Target-Based Drug Discovery Programs
With the identification and validation of SV2A as the molecular target of levetiracetam, the stage was set for a targeted drug discovery program aimed at developing new ligands with enhanced properties. nih.gov The goal was to synthesize a molecule with a higher affinity for SV2A than levetiracetam, which could translate into greater potency and potentially a broader spectrum of activity. nih.gov
This rational drug discovery effort led to the synthesis of brivaracetam. nih.gov Researchers systematically modified the structure of levetiracetam, leading to the discovery that adding a propyl group at the 4-position of the pyrrolidone ring significantly increased the binding affinity for SV2A. nih.gov Brivaracetam emerged from this research as a third-generation molecule in the racetam lineage, following piracetam and levetiracetam. tandfonline.com
Preclinical studies revealed that brivaracetam binds to SV2A with an affinity that is 10 to 30 times higher than that of levetiracetam. tandfonline.com This increased affinity was associated with greater potency in various animal models of epilepsy. nih.govnih.gov Notably, unlike levetiracetam, brivaracetam demonstrated efficacy in the maximal electroshock seizure model, suggesting a broader spectrum of anticonvulsant activity. tandfonline.comnih.gov The development of brivaracetam is a prime example of a successful target-based drug discovery program, where a deep understanding of the molecular target guided the design of a novel therapeutic agent. nih.gov
Chemical Synthesis and Structural Aspects of Brivaracetam
Overview of Synthetic Strategies for Brivaracetam (B1667798) (Racemate)
The synthesis of brivaracetam often proceeds through pathways that initially produce a racemic or diastereomeric mixture, which then requires separation to isolate the desired (2S, 4R)-isomer. google.com Several key strategies have been reported for the synthesis of racemic brivaracetam or its crucial racemic intermediates.
One early route, published in 2004, begins with a 1,4-Grignard addition on furan-2(5H)-one, which, after several steps including ring-opening and cyclization with (S)-2-aminobutyramide, affords a racemic mixture of brivaracetam. nih.govacs.org Another approach involves the Michael conjugate addition of nitromethane (B149229) to (E)-ethyl-hex-2-enoate, creating a racemic γ-nitro ester. nih.govacs.org This intermediate is then reduced to form racemic 4-propyl-pyrrolidin-2-one, a key building block that must be separated into its enantiomers using liquid chromatography before proceeding to the final product. nih.govacs.orgresearchgate.net A similar process described in a U.S. Patent also starts with hex-2-enoic acid ethyl ester and nitromethane to produce a racemic lactam, ultimately leading to racemic brivaracetam that is resolved via a second chiral chromatography step. google.com
An alternative strategy employs the reductive amination of methyl-3-formylhexanoate with S-2-aminobutyramide. acs.org This reaction yields a racemic mixture of brivaracetam, which is then separated by chiral High-Performance Liquid Chromatography (HPLC) to obtain the pure, active isomer. acs.org
The following table summarizes some of the key synthetic approaches that produce racemic intermediates or the final compound.
| Starting Materials | Key Intermediate(s) | Outcome | Reference(s) |
| Furan-2(5H)-one, (S)-2-aminobutyramide | 4-propyldihydrofuran-2(3H)-one | Racemic mixture of brivaracetam | nih.gov, acs.org |
| (E)-ethyl-hex-2-enoate, Nitromethane | Racemic γ-nitro ester, Racemic 4-propyl-pyrrolidin-2-one | Racemic intermediate requiring resolution | nih.gov, acs.org, researchgate.net |
| Methyl-3-formylhexanoate, S-2-aminobutyramide | Methyl-3-((((R)-1-amino-1-oxobutan-2-yl)amino)-methyl)-hexanoate | Racemic mixture of brivaracetam | acs.org |
| Hex-2-enoic acid ethyl ester, Nitromethane | Racemic lactam | Racemic brivaracetam requiring resolution | google.com |
Exploration of Brivaracetam Analogues and Derivatives in Research
Brivaracetam belongs to the racetam class of compounds and was developed through the systematic investigation of levetiracetam (B1674943) analogues. google.com Levetiracetam itself is a prominent antiepileptic drug, and research has focused on creating derivatives with improved properties. nih.gov Brivaracetam is specifically the 4-n-propyl analogue of levetiracetam. nih.govacs.org
The primary structural difference between brivaracetam and levetiracetam is the presence of a propyl group at the C-4 position of the pyrrolidinone ring. researchgate.netresearchgate.net This modification resulted in a compound that binds to the same biological target, the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), but with a significantly higher affinity—reportedly 15 to 30 times greater than that of levetiracetam. nih.govnih.govsgul.ac.uk
The exploration of 4-substituted pyrrolidone butanamides was a key part of the discovery process that led to brivaracetam, identifying it as a new agent with significant antiepileptic activity. chemicalbook.com Research in this area continues, with studies on the synthesis of various optically enriched racetam analogues. researchgate.net These efforts aim to explore the structure-activity relationship within this chemical class and develop compounds with potentially enhanced therapeutic profiles. researchgate.net Other derivatives of levetiracetam, such as seletracetam, have also been subjects of research. researchgate.net
The table below compares brivaracetam with its parent compound, levetiracetam.
| Compound | Key Structural Feature | Target | Relative Affinity | Reference(s) |
| Levetiracetam | (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide | SV2A | Baseline | nih.gov, google.com |
| Brivaracetam | 4-propyl group on pyrrolidinone ring | SV2A | 15-30x higher than Levetiracetam | nih.gov, nih.gov, sgul.ac.uk |
| Seletracetam | 4-(2-fluorobenzyl) group on pyrrolidinone ring | SV2A | Higher than Levetiracetam | researchgate.net |
Considerations of Stereochemistry in Brivaracetam Research
The stereochemistry of brivaracetam is a critical aspect of its chemical identity and biological activity. The molecule has two chiral centers: one at the C-4 position of the pyrrolidinone ring (bearing the propyl group) and the other at the C-2 position of the N-acetyl group (bearing the ethyl group). researchgate.net This results in four distinct stereoisomers:
(2S, 4R)-brivaracetam
(2S, 4S)-brivaracetam
(2R, 4R)-brivaracetam
(2R, 4S)-brivaracetam
The therapeutically active form is specifically the (2S, 4R)-isomer. researchgate.net The (2S, 4S)-diastereomer is considered a process-related impurity. researchgate.net
Determining the absolute configuration of each stereoisomer has been a significant research focus. Vibrational circular dichroism (VCD) spectroscopy has been successfully used to definitively establish the stereochemistry of all four stereoisomers by comparing experimental and computationally simulated spectra. nih.govugent.be While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were not sufficient on their own to distinguish between the diastereoisomers, the combination of VCD and NMR provides a powerful method for unambiguous structural assignment. nih.gov
| Stereoisomer | Configuration at C-2 | Configuration at C-4 | Role | Reference(s) |
| Brivaracetam (API) | S | R | Active Pharmaceutical Ingredient | researchgate.net |
| Impurity A | S | S | Process-related impurity | researchgate.net |
| (R,R)-brivaracetam | R | R | Stereoisomeric impurity | researchgate.net |
| (R,S)-brivaracetam | R | S | Stereoisomeric impurity | researchgate.net |
Molecular and Cellular Pharmacology of Brivaracetam
Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) Interactions
Brivaracetam's interaction with SV2A, a protein integral to synaptic vesicles, is central to its anticonvulsant properties. patsnap.comcancer.gov This interaction modulates the release of neurotransmitters. qingmupharm.com
High-Affinity Binding Profile to SV2A
Brivaracetam (B1667798) demonstrates a high affinity for SV2A, binding selectively to this protein. tandfonline.comnih.gov This binding is reversible and occurs at a homogenous population of sites in the brain. nih.govaesnet.org Studies have shown that brivaracetam's affinity for SV2A is significantly higher—approximately 15 to 30 times greater—than that of levetiracetam (B1674943). tandfonline.comresearchgate.netresearchgate.net This high affinity allows for significant occupancy of SV2A at therapeutic concentrations. nih.gov
Binding Affinity Data:
In vitro studies using radioligand binding assays have determined the dissociation constant (KD) of brivaracetam for SV2A in rat and human brain homogenates to be approximately 62 ± 8 nM and 55 ± 7 nM, respectively. aesnet.org
For cloned human SV2A expressed in cells, the KD was measured at 152 ± 40 nM. aesnet.org
The half-maximal inhibitory concentration (IC50) for SV2A occupancy in the brains of sound-susceptible mice was found to be about 25-fold lower for brivaracetam compared to levetiracetam. aesnet.org
| Preparation | Affinity Metric | Value (nM) | Reference |
|---|---|---|---|
| Rat Brain Homogenate | KD | 62 ± 8 | aesnet.org |
| Human Brain Homogenate | KD | 55 ± 7 | aesnet.org |
| Cloned Human SV2A | KD | 152 ± 40 | aesnet.org |
Differential Binding and Conformational Modulation of SV2A Compared to Levetiracetam
Although both brivaracetam and levetiracetam target SV2A, their interaction with the protein differs. sci-hub.senih.gov These differences are not always apparent in standard radioligand-binding competition studies but are revealed when using allosteric modulators. nih.govcncb.ac.cn An allosteric modulator of SV2A, UCB1244283, was found to increase the binding of both drugs through different mechanisms. nih.gov For brivaracetam, the modulator primarily increased its affinity (Kd) for SV2A. tandfonline.comnih.govneurology.org In contrast, for levetiracetam, the modulator predominantly increased the number of apparent binding sites (Bmax). tandfonline.comnih.govsen.es
These findings suggest that brivaracetam and levetiracetam may bind to different sites or stabilize different conformational states of the SV2A protein. nih.govcncb.ac.cnneurology.org Mutagenesis studies have identified specific amino acid residues in SV2A that, when altered, have differential effects on the binding of brivaracetam and levetiracetam, further supporting the concept of distinct interactions. sci-hub.senih.gov For instance, mutations at positions K694, I273, and S294 affected the modulatory effect on levetiracetam binding without impacting brivaracetam binding modulation. sci-hub.senih.gov
| Radioligand | Primary Effect of Modulator | Change in Affinity (Kd) | Change in Binding Sites (Bmax) | Reference |
|---|---|---|---|---|
| [3H]Brivaracetam | Increased Affinity | ~10-fold increase | ~1.3-fold increase | tandfonline.comneurology.org |
| [3H]Levetiracetam | Increased Apparent Binding Sites | Modest increase | ~2-fold increase | tandfonline.com |
Structural Basis of SV2A Recognition and Ligand Binding
Cryo-electron microscopy studies have provided a structural framework for how brivaracetam and levetiracetam bind to SV2A. repec.orgnih.govresearchgate.net Both drugs occupy a putative substrate-binding site within the transmembrane domain of SV2A, which is in an outward-open conformation. repec.orgnih.govresearchgate.net The higher binding affinity of brivaracetam compared to levetiracetam can be attributed to the presence of a propyl group in its structure. repec.orgnih.gov This propyl group forms additional contacts with the SV2A protein, enhancing its binding. repec.orgnih.gov These structural insights offer a blueprint for the rational design of new AEDs targeting SV2A. repec.orgnih.gov
Impact on Synaptic Vesicle Function and Neurotransmitter Release Mechanisms
Brivaracetam's binding to SV2A modulates synaptic vesicle function and neurotransmitter release. patsnap.comqingmupharm.com It is believed to inhibit the release of excitatory neurotransmitters by interfering with synaptic vesicle exocytosis. cancer.gov Like levetiracetam, brivaracetam appears to enter recycling synaptic vesicles to exert its effects. researchgate.netnih.gov This leads to a frequency-dependent reduction in synaptic transmission, with brivaracetam being significantly more potent than levetiracetam. researchgate.netnih.gov
Studies have shown that brivaracetam augments short-term synaptic depression and slows the mobilization and recycling of synaptic vesicles more effectively than levetiracetam. researchgate.netnih.govnih.gov This action is thought to limit synaptic transmission during periods of high neuronal activity, such as those that occur during a seizure. researchgate.netnih.gov In chronic temporal lobe epilepsy models, brivaracetam treatment has been shown to ameliorate the overexpression of SV2A and rescue synaptic dysfunction. nih.gov
Modulation of Ion Channels and Neuronal Excitability
In addition to its primary action on SV2A, brivaracetam has been investigated for its effects on ion channels.
Interaction with Voltage-Gated Sodium Channels (VGSC)
Some studies have suggested that brivaracetam can inhibit voltage-gated sodium channels (VGSCs). patsnap.com Research on N1E-115 neuroblastoma cells and primary cortical neurons showed that brivaracetam reduced the sodium current (INa) by modulating the fast-inactivated state of VGSCs. nih.govnih.gov It appears to interact preferentially with the inactivated state of the channel, inducing a hyperpolarizing shift in the steady-state fast inactivation curve, an effect also seen with carbamazepine (B1668303). aesnet.org However, unlike carbamazepine, brivaracetam shows only a weak frequency-dependent block. aesnet.org
Absence of Direct Modulation on Ligand-Gated Ion Channels (GABA-A, AMPA, Kainate, NMDA, Glycine (B1666218) Receptors) at Therapeutic Concentrations
Brivaracetam's high selectivity for the synaptic vesicle protein 2A (SV2A) is underscored by its lack of direct interaction with major ligand-gated ion channels at therapeutically relevant concentrations. nih.govuhasselt.be Extensive research has demonstrated that brivaracetam does not directly modulate the activity of several key receptors involved in synaptic transmission.
Voltage-clamp experiments conducted on primary cultures of mouse hippocampal neurons have shown that even at a supratherapeutic concentration of 100 μM, brivaracetam has no direct effect on currents gated by GABA-A, glycine, kainate, N-methyl-D-aspartate (NMDA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govuhasselt.be This lack of interaction with both inhibitory (GABA-A, glycine) and excitatory (AMPA, kainate, NMDA) ionotropic receptors distinguishes it from some other antiepileptic drugs and highlights its specific mechanism of action centered on SV2A. nih.govresearchgate.net
This selectivity is a key feature of brivaracetam's pharmacological profile, suggesting that its anticonvulsant effects are not mediated by direct alterations in the function of these postsynaptic receptors. uhasselt.be Instead, its primary mechanism is attributed to its high-affinity binding to SV2A, which is involved in the regulation of neurotransmitter release. patsnap.comnih.gov
Table 1: Brivaracetam's Interaction with Ligand-Gated Ion Channels
| Receptor | Direct Modulation by Brivaracetam |
| GABA-A | No |
| AMPA | No |
| Kainate | No |
| NMDA | No |
| Glycine | No |
Effects on Neuronal Firing and Action Potential Dynamics in vitro/Computational Models
While brivaracetam's primary target is SV2A, research has also explored its effects on neuronal excitability and action potential dynamics, revealing more complex interactions than a simple SV2A-binding profile might suggest.
Studies have indicated that brivaracetam can inhibit voltage-gated sodium channels (VGSCs), although this effect appears to be cell-type dependent and differs from the action of classic VGSC-blocking antiepileptic drugs. nih.govdovepress.com For instance, brivaracetam reduced the sodium current (INa) in mouse neuroblastoma cells and rat primary cortical neurons by modulating the fast-inactivated state of VGSCs. nih.gov However, it did not affect INa in CA1 pyramidal neurons from adult mice. nih.govsgul.ac.uk
Crucially, despite its influence on VGSCs in certain in vitro systems, brivaracetam does not appear to significantly impact sustained repetitive firing (SRF) in either cultured or native neurons. nih.govsgul.ac.uk This is a key distinction from drugs like carbamazepine, which consistently inhibit SRF. nih.gov Some experimental studies on primary cortical cultures have suggested that brivaracetam might prolong the recovery time of sodium channels from fast inactivation, which could theoretically reduce their availability during high-frequency firing. dovepress.com
Computational modeling of hippocampal neurons has provided further insights, with simulations showing that brivaracetam can reduce the firing of action potentials and decrease their amplitude. researchgate.net Other in vitro investigations have reported that brivaracetam inhibits M-type potassium currents (IK(M)) and delayed-rectifier potassium currents (IK(DR)) in GH3 cells, and increases the open probability of large-conductance Ca2+-activated K+ channels. researchgate.net
Table 2: Effects of Brivaracetam on Neuronal Electrophysiology
| Parameter | Effect of Brivaracetam | Cell/Model System |
| Voltage-Gated Sodium Current (INa) | Inhibition | Neuroblastoma N1E-115 cells, Rat cortical neurons |
| Voltage-Gated Sodium Current (INa) | No effect | Mouse CA1 pyramidal neurons |
| Sustained Repetitive Firing (SRF) | No significant effect | Cortical and CA1 neurons |
| Action Potential Firing | Reduction | Simulated hippocampal neurons |
| Action Potential Amplitude | Decrease | Simulated hippocampal neurons |
| M-type K+ Current (IK(M)) | Inhibition | GH3 cells |
| Delayed-Rectifier K+ Current (IK(DR)) | Decrease | GH3 cells |
Neurotransmitter System Influence (Indirect Mechanisms)
Indirect Modulation of GABAergic Transmission
While direct modulation of GABA-A receptors by brivaracetam at therapeutic concentrations is absent, some evidence suggests an indirect influence on the GABAergic system. nih.govpatsnap.com The primary mechanism of action, high-affinity binding to SV2A, is thought to play a role in modulating synaptic GABA release. drugbank.com This modulation of neurotransmitter release via SV2A is a key aspect of its antiepileptic properties. patsnap.com
Impact on Glutamatergic Neurotransmission and Astroglial Release in Research Models
Research has uncovered a significant role for brivaracetam in modulating glutamatergic neurotransmission, particularly through its effects on astrocytes. Studies using rat primary cultured astrocytes have shown that subchronic, but not acute, administration of brivaracetam can suppress astroglial L-glutamate release. researchgate.netnih.gov This effect is associated with the modulation of connexin43 (Cx43) and SV2A expression in the plasma membrane of these glial cells. researchgate.netnih.gov
Under conditions of hyperexcitability, SV2A may migrate to the astroglial plasma membrane, leading to the activation of astroglial glutamatergic transmission, potentially through the activation of hemichannels. researchgate.netnih.gov Subchronic brivaracetam treatment appears to inhibit this process. researchgate.netnih.gov Furthermore, in research models, brivaracetam has been shown to suppress astroglial L-glutamate release induced by artificial high-frequency oscillations. mdpi.com This suggests that brivaracetam's therapeutic action may involve the inhibition of glutamate (B1630785) release from astroglia, thereby reducing neuronal hyperexcitability. researchgate.net
Preclinical Pharmacokinetic Characterization of Brivaracetam
Absorption and Distribution Studies in Research Models
Rates of Absorption and Oral Bioavailability in Preclinical Species
Preclinical studies have consistently demonstrated that brivaracetam (B1667798) is rapidly and almost completely absorbed following oral administration in various animal species. sgul.ac.uknih.gov This high oral bioavailability, approaching 100%, suggests efficient absorption from the gastrointestinal tract. sgul.ac.uknih.govnih.gov
Interactive Data Table: Oral Bioavailability and Tmax in Preclinical Species
| Species | Oral Bioavailability | Tmax (Time to Peak Plasma Concentration) | Reference |
|---|---|---|---|
| Mouse (NMRI) | ~80-88% of dose recovered in urine | Not specified | fda.gov |
| Rat (Wistar) | ~80-84% of dose recovered in urine | Not specified | fda.gov |
| Dog (Beagle) | ~85-91% of dose recovered in urine | Not specified | fda.gov |
| Monkey (Cynomolgus) | ~73-83% of dose recovered in urine | Not specified | fda.gov |
Brain Penetration Kinetics and Blood-Brain Barrier Permeability
A key characteristic of brivaracetam highlighted in preclinical research is its rapid and efficient penetration of the blood-brain barrier (BBB). nih.govtandfonline.comcobiss.net This is attributed to its high lipophilicity, which facilitates passive diffusion across the BBB. tandfonline.comnih.gov In fact, brivaracetam is more lipid-soluble than levetiracetam (B1674943). tandfonline.com
Studies in rodents have consistently shown that brivaracetam enters the brain more rapidly than levetiracetam. nih.govcobiss.net This rapid brain entry correlates with a faster onset of anticonvulsant activity in animal models, such as audiogenic susceptible mice. nih.govcobiss.net In these models, the peak plasma levels of brivaracetam coincided with its maximal anticonvulsant effect after a single oral dose. tandfonline.com
In vitro studies using Caco-2 cells, a model for the intestinal barrier, have also demonstrated the high permeability of brivaracetam. nih.govcobiss.netcncb.ac.cn Furthermore, positron emission tomography (PET) studies in non-human primates have confirmed the rapid brain entry of brivaracetam, showing faster occupancy of its target, the synaptic vesicle protein 2A (SV2A), compared to levetiracetam. nih.govcncb.ac.cn Physiologically based pharmacokinetic (PBPK) modeling has predicted that brivaracetam can distribute to the human brain within minutes of intravenous administration. nih.govcobiss.netcncb.ac.cn
Tissue Distribution Profiles in Animal Models
Tissue distribution studies in animal models, including rats and dogs, have been conducted to understand the dissemination of brivaracetam throughout the body. fda.govnih.govresearchgate.net Following administration of radiolabeled brivaracetam, radioactivity was measured in various tissues.
In male Wistar rats administered a single oral dose, brivaracetam was widely distributed. fda.gov Studies in lactating rats have shown that brivaracetam is excreted in milk at concentrations similar to those in maternal plasma. europa.eu It also readily crosses the placenta in rats. europa.eu The volume of distribution of brivaracetam is approximately 0.5 L/kg, which is close to the volume of total body water, suggesting broad distribution. sgul.ac.ukeuropa.eueuropa.euucbaustralia.com.au
Plasma Protein Binding Characteristics
Brivaracetam exhibits low binding to plasma proteins. sgul.ac.uk Studies have consistently reported that the extent of plasma protein binding is weak, at less than or equal to 20%. sgul.ac.uknih.goveuropa.eueuropa.euucbaustralia.com.audovepress.com This low level of protein binding means that a large fraction of the drug in the bloodstream is free and available to distribute into tissues, including the brain, and to be eliminated from the body.
Biotransformation Pathways and Metabolite Identification
Major Metabolic Pathways: Amidase-Mediated Hydrolysis
The primary route of biotransformation for brivaracetam is through hydrolysis of its amide group. europa.eumpa.sehres.ca This reaction is mediated by the enzyme amidase and results in the formation of a carboxylic acid metabolite. This pathway accounts for the elimination of approximately 60% of the administered dose. europa.eueuropa.eumpa.se
A secondary metabolic pathway involves the hydroxylation of the propyl side chain, which is primarily mediated by the cytochrome P450 enzyme CYP2C19. europa.euhres.ca This pathway accounts for about 30% of the drug's elimination. europa.eueuropa.eu A combination of these two pathways leads to the formation of a hydroxyacid metabolite. hres.ca It is important to note that all three of these major metabolites are pharmacologically inactive. nih.govhres.ca
Interactive Data Table: Major Metabolites of Brivaracetam
| Metabolite | Formation Pathway | Mediating Enzyme(s) | Pharmacological Activity |
|---|---|---|---|
| Carboxylic acid metabolite | Amide hydrolysis | Amidase | Inactive |
| Hydroxy metabolite | Propyl side chain hydroxylation | CYP2C19 | Inactive |
Cytochrome P450 (CYP)-Mediated Hydroxylation (e.g., CYP2C19)
In preclinical models, brivaracetam undergoes extensive metabolism primarily through two main pathways: hydrolysis of the acetamide (B32628) group and hydroxylation. nih.govqbdpharmaceuticals.com The hydroxylation pathway, a secondary but significant route, is mediated by the Cytochrome P450 (CYP) enzyme system. qbdpharmaceuticals.comnih.gov
In vitro studies have identified CYP2C19 as the primary isoenzyme responsible for the hydroxylation of brivaracetam's propyl side chain. qbdpharmaceuticals.comeuropa.euhpra.ie This process leads to the formation of a hydroxy metabolite. nih.govdovepress.com While CYP2C19 is the main contributor, other isoforms such as CYP2C8 and CYP3A4 play a lesser role in the drug's metabolic clearance. sgul.ac.uk The metabolism of the primary acid metabolite (formed via hydrolysis) into a hydroxy-acid metabolite is also CYP-dependent, mainly involving CYP2C9. nih.goveuropa.eu
Preclinical data from various animal species confirm that brivaracetam is subject to oxidative metabolism. europa.eu For instance, studies in dogs revealed hepatotoxic effects, mainly porphyria, at exposures similar to clinical plasma levels, indicating that the liver is a target organ for toxicity. hpra.ieeuropa.eu However, these changes are considered an adaptive response to a foreign compound. europa.eu There is no evidence from preclinical studies to suggest that brivaracetam induces CYP3A4 activity. researchgate.net
Table 1: Primary CYP Enzymes Involved in Brivaracetam Hydroxylation (Preclinical & In Vitro Data)
| Enzyme | Role | Reference |
|---|---|---|
| CYP2C19 | Primary enzyme for hydroxylation of the propyl side chain. | europa.eu, hpra.ie, qbdpharmaceuticals.com, nih.gov |
| CYP2C9 | Involved in the hydroxylation of the acid metabolite. | nih.gov, europa.eu |
| CYP2C8 | Plays a role in hydroxylation. | sgul.ac.uk, nih.gov |
Identification and Characterization of Pharmacologically Inactive Metabolites
The biotransformation of brivaracetam results in the formation of three main metabolites, all of which have been characterized as pharmacologically inactive. nih.goveuropa.eu The primary metabolic pathway, accounting for the largest portion of the drug's breakdown, is the hydrolysis of the acetamide group, which is not CYP-mediated. qbdpharmaceuticals.comnih.gov This process forms a carboxylic acid metabolite. dovepress.comresearchgate.net
The other two major metabolites are products of CYP-mediated oxidation:
Hydroxy metabolite : Formed by the hydroxylation of the propyl side chain, primarily by the CYP2C19 enzyme. dovepress.comresearchgate.net
Hydroxy-acid metabolite : A combination of both hydrolysis and hydroxylation pathways. researchgate.net
Preclinical toxicology studies have adequately characterized these metabolites and found no safety concerns associated with them. europa.eu Even in scenarios where metabolite levels are significantly increased, such as in severe renal impairment, their inactive nature means they are not expected to contribute to the drug's therapeutic effect or toxicity profile. nih.gov
Table 2: Major Metabolites of Brivaracetam and Their Formation
| Metabolite | Formation Pathway | Pharmacological Activity | Reference |
|---|---|---|---|
| Acid Metabolite | Hydrolysis of the acetamide group | Inactive | dovepress.com, europa.eu, researchgate.net |
| Hydroxy Metabolite | Hydroxylation of the propyl side chain (mainly via CYP2C19) | Inactive | dovepress.com, europa.eu, researchgate.net |
| Hydroxy-acid Metabolite | Combination of hydrolysis and hydroxylation | Inactive | europa.eu, researchgate.net |
Excretion Mechanisms in Preclinical Models
Renal Elimination Pathways and Unchanged Drug Fraction
Brivaracetam and its metabolites are eliminated from the body almost exclusively via renal excretion. sgul.ac.uktandfonline.com Preclinical studies across multiple species, including mice, rats, and dogs, show that over 90-95% of the administered dose is recovered in the urine within 48 to 72 hours. qbdpharmaceuticals.comdovepress.comeuropa.euresearchgate.net Fecal excretion accounts for a very minor fraction, typically less than 1%. researchgate.net
A key characteristic of brivaracetam's pharmacokinetics is that only a small portion of the drug is excreted in its original, unchanged form. tandfonline.com The majority of the excreted dose consists of its pharmacologically inactive metabolites. sgul.ac.ukresearchgate.net Preclinical data indicate that the fraction of unchanged brivaracetam recovered in excreta is consistently low across different animal models. europa.eu
Table 3: Unchanged Brivaracetam Excretion in Preclinical Models
| Species | Unchanged Drug in Excreta (%) | Excretion Route | Reference |
|---|---|---|---|
| Mouse | 5% | Renal | europa.eu |
| Rat | 6% | Renal | europa.eu |
| Dog | 4% | Renal | europa.eu |
| General (Preclinical) | 5-8% | Renal | sgul.ac.uk, researchgate.net |
The renal clearance of the parent compound itself is low, whereas its metabolites have a high rate of renal clearance. sgul.ac.uknih.gov This highlights the efficiency of the metabolic pathways in converting brivaracetam to more water-soluble compounds that are readily eliminated by the kidneys. europa.eu
Preclinical Pharmacodynamic Studies and Mechanistic Investigations
In Vitro and Ex Vivo Studies of Brivaracetam (B1667798)
Receptor Binding Affinity and Selectivity Profiling (e.g., SV2A)
Brivaracetam's primary mechanism of action is its selective and high-affinity binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein integral to the membrane of synaptic vesicles and involved in the regulation of neurotransmitter release. nih.govdovepress.comdrugbank.com In vitro binding experiments have consistently demonstrated that brivaracetam binds to SV2A with a significantly higher affinity than its predecessor, levetiracetam (B1674943). researchgate.netresearchgate.netepilepsy.org.uk Reports indicate that brivaracetam's affinity for SV2A is approximately 15 to 30 times greater than that of levetiracetam. dovepress.comresearchgate.netresearchgate.net
The binding of brivaracetam to SV2A is reversible and specific. nih.gov Studies using radiolabeled brivaracetam, [3H]ucb 34714, have shown that it binds to a single, homogenous population of sites in the brains of rats and humans, as well as to recombinant human SV2A. nih.gov Notably, no specific binding is observed in the brains of mice genetically engineered to lack the SV2A protein (SV2A-/- knock-out mice), confirming the selectivity of brivaracetam for this target. nih.gov
Further investigations into the nature of this interaction suggest that brivaracetam and levetiracetam may interact with SV2A in different ways. nih.govcncb.ac.cn Studies using an allosteric modulator of SV2A revealed that the modulator enhanced the binding of both drugs through different mechanisms. nih.govneurology.org For brivaracetam, the increased binding was primarily due to an increase in affinity, whereas for levetiracetam, it was due to an increase in the apparent number of binding sites. nih.govcncb.ac.cnneurology.org This suggests that the two drugs may bind to different sites or stabilize different conformational states of the SV2A protein, which could account for their distinct pharmacological profiles. nih.govcncb.ac.cnneurology.org
Brivaracetam's selectivity is a key feature. researchgate.net Unlike levetiracetam, which has been reported to interact with other targets such as AMPA receptors, brivaracetam's action is more selectively focused on SV2A. researchgate.netuhasselt.be At therapeutically relevant concentrations, brivaracetam does not show significant direct effects on various ionotropic receptors, including those for glutamate (B1630785) (NMDA, AMPA, kainate), GABA, and glycine (B1666218) in hippocampal neurons. uhasselt.be While some studies have suggested an inhibitory effect on voltage-gated sodium channels, this is generally observed at high concentrations and is not believed to be a primary contributor to its anticonvulsant properties. nih.govsgul.ac.ukresearchgate.net
Interactive Data Table: Brivaracetam vs. Levetiracetam Binding Affinity
| Compound | Target | Relative Affinity | Reference |
|---|---|---|---|
| Brivaracetam | SV2A | High (15-30x > Levetiracetam) | dovepress.com, researchgate.net, researchgate.net |
Electrophysiological Effects on Neuronal Cultures and Brain Slices
In vitro electrophysiological studies have further elucidated the functional consequences of brivaracetam's interaction with SV2A. In rat hippocampal slices, both brivaracetam and levetiracetam have been shown to reduce epileptiform responses, with brivaracetam demonstrating greater potency. nih.gov
A key finding from studies on brain slices is that brivaracetam enhances short-term synaptic depression in a frequency-dependent manner. nih.gov When hippocampal slices were incubated with brivaracetam, the excitatory postsynaptic potentials (EPSPs) in the CA1 region decreased more significantly during high-frequency stimulation compared to control slices. nih.gov This effect was concentration-dependent, with brivaracetam being approximately 100-fold more potent than levetiracetam. nih.gov This suggests that brivaracetam modulates synaptic transmission, particularly under conditions of high neuronal activity, which is characteristic of seizure states.
The drug's effect on synaptic transmission appears to be mediated by its entry into synaptic vesicles. nih.govaesnet.org The effects of brivaracetam on synaptic depression were dependent on the duration of incubation, and pretreatment with levetiracetam could block the effects of brivaracetam, suggesting a shared mechanism of action. nih.gov Furthermore, unloading brivaracetam from recycling vesicles could reverse its effects on short-term depression. nih.gov
Studies on other ion channels have shown that at therapeutically relevant concentrations, brivaracetam has no significant effect on voltage-gated potassium currents or on high- and low-voltage-activated calcium channels in isolated rat hippocampal neurons. sgul.ac.ukmdpi.com
Influence on Synaptic Plasticity Mechanisms in Preclinical Models
Brivaracetam has demonstrated an ability to modulate synaptic plasticity, particularly in the context of epilepsy. In a rat model of chronic temporal lobe epilepsy, which is associated with cognitive deficits and impaired synaptic plasticity, chronic treatment with brivaracetam was shown to have neuroprotective effects. nih.gov
Specifically, epileptic rats exhibit an over-expression of SV2A in the hippocampus and a corresponding depression of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov Chronic administration of brivaracetam was found to ameliorate this over-expression of SV2A and rescue the deficits in hippocampal LTP. nih.gov This suggests that brivaracetam may not only suppress seizures but also exert a beneficial effect on the underlying synaptic dysfunction associated with chronic epilepsy. nih.gov
Further supporting its role in modulating synaptic vesicle function, brivaracetam treatment was also found to alleviate abnormal phosphorylation of the SNAP-25 protein during LTP induction in epileptic rats. nih.gov SNAP-25 is a key protein involved in synaptic vesicle exocytosis.
In another study using two different rodent models of epileptic seizures (pilocarpine and high potassium), brivaracetam was shown to modulate short-term synaptic activity. nih.gov While control brain slices exhibited short-term synaptic fatigue, slices from the epileptic models showed short-term potentiation. nih.gov Brivaracetam treatment reversed this pathological potentiation and also slowed the mobility of synaptic vesicles, as visualized by FM1-43 staining. nih.govnih.gov This provides further evidence that brivaracetam's mechanism involves slowing down the synaptic vesicle cycle, which is particularly effective in curbing the excessive synaptic activity that characterizes epilepsy. nih.gov
Animal Model Investigations of Brivaracetam
Anticonvulsant Activity in Acute Seizure Models (e.g., Audiogenic, Maximal Electroshock, Pentylenetetrazole)
Brivaracetam has demonstrated a broad spectrum of anticonvulsant activity in various acute seizure models in animals, often showing greater potency than levetiracetam. dovepress.comnih.govportico.org
Audiogenic Seizure Models: In audiogenic seizure-susceptible mice, a model of generalized seizures, brivaracetam provides potent and more complete protection against clonic convulsions compared to levetiracetam. sgul.ac.uknih.gov The time- and dose-dependency of brivaracetam's binding to brain SV2A correlates well with its ability to provide seizure protection in this model, with brivaracetam acting more potently and rapidly than levetiracetam. nih.gov
Maximal Electroshock (MES) Test: Unlike levetiracetam, brivaracetam is effective in the MES test in mice, a model that is often used to identify drugs effective against generalized tonic-clonic seizures. dovepress.comsgul.ac.uknih.gov However, this protection is typically observed at relatively high doses. dovepress.comnih.gov
Pentylenetetrazole (PTZ) Test: Brivaracetam also demonstrates protective effects against seizures induced by pentylenetetrazole (PTZ), a chemoconvulsant that acts as a GABA-A receptor antagonist. dovepress.comsgul.ac.uknih.gov Similar to the MES test, this activity is seen at higher doses. nih.gov The efficacy in both MES and PTZ models suggests a broader spectrum of activity for brivaracetam compared to levetiracetam. nih.govresearchgate.net
Interactive Data Table: Anticonvulsant Activity of Brivaracetam in Acute Seizure Models
| Seizure Model | Species | Effect of Brivaracetam | Reference |
|---|---|---|---|
| Audiogenic Seizures | Mice | Potent protection against clonic convulsions | nih.gov, sgul.ac.uk |
| Maximal Electroshock (MES) | Mice | Protection against tonic hindlimb extension (at high doses) | dovepress.com, nih.gov, sgul.ac.uk |
Modulation of Seizure Susceptibility in Chronic Epilepsy Models (e.g., Kindling models)
Brivaracetam has shown significant efficacy in chronic epilepsy models, which are designed to mimic the progressive development of epilepsy (epileptogenesis) and the occurrence of spontaneous recurrent seizures.
Kindling Models: Kindling is a phenomenon where repeated application of a subconvulsive stimulus eventually leads to the development of full-blown seizures. Brivaracetam has demonstrated potent protective effects and superior anti-kindling properties compared to levetiracetam in several kindling models. dovepress.comnih.gov
In corneally kindled mice , a model of focal epilepsy, brivaracetam is more potent than levetiracetam in protecting against secondarily generalized seizures. dovepress.comnih.gov Furthermore, pretreatment with brivaracetam during the kindling process can suppress its development at lower doses than levetiracetam. sgul.ac.uk
In hippocampal-kindled rats , brivaracetam also provides potent protection against secondarily generalized motor seizures. nih.govportico.org
In amygdala-kindled rats , brivaracetam produces a significant suppression of motor seizure severity. nih.gov In contrast to levetiracetam, at higher doses, it also reduces the after-discharge duration, which is an electrographic measure of seizure activity in the brain. nih.gov
Recent studies using a pentylenetetrazole (PTZ) kindling model in mice showed that brivaracetam alone delayed the kindling process, and in combination with perampanel, it significantly protected against severe seizures, demonstrating an anti-kindling effect. acs.org Similarly, in a corneal kindling model , a combination of brivaracetam and rufinamide (B1680269) impeded kindling-induced seizure susceptibility more effectively than either drug alone. nih.gov
These findings from chronic models suggest that brivaracetam not only suppresses acute seizures but may also interfere with the underlying processes of epileptogenesis. nih.govsgul.ac.uknih.gov The superior potency and, in some cases, greater efficacy of brivaracetam compared to levetiracetam in these models are consistent with its higher affinity for the SV2A protein. dovepress.comnih.gov
Neurobiological Effects Beyond Seizure Control (e.g., Microglial Activation, Neuroinflammation)
Emerging preclinical research has begun to explore the effects of Brivaracetam (racemate) on neurobiological processes beyond its primary role in seizure suppression, with a particular focus on microglial activation and neuroinflammation. These investigations, conducted in various in vitro and in vivo models, have yielded nuanced and sometimes contrasting results, suggesting a complex interaction between the compound and the brain's immune response.
An in vitro study utilizing an astrocyte-microglia co-culture model of inflammation provided initial insights into Brivaracetam's direct effects on glial cells. researchgate.netcncb.ac.cnnih.govnih.gov In this model, primary rat astrocyte co-cultures with varying percentages of microglia were used to simulate both "physiological" and "pathological inflammatory" conditions. researchgate.netcncb.ac.cnnih.gov Treatment with therapeutic concentrations of Brivaracetam led to a notable increase in microglial activation under inflammatory conditions and a reduction in the number of resting microglia. researchgate.netcncb.ac.cnnih.govnih.gov These findings suggest that Brivaracetam may possess mild pro-inflammatory features concerning microglia morphology in vitro. researchgate.netcncb.ac.cnnih.gov However, the study also noted that high, overdose concentrations of Brivaracetam significantly reduced glial cell viability under physiological, but not inflammatory, conditions, indicating potential toxic effects at elevated levels. researchgate.netnih.govnih.gov
Table 1: Effects of Brivaracetam on Glial Cells in an in vitro Astrocyte-Microglia Co-culture Model
| Condition | Brivaracetam Concentration | Observed Effect on Microglia | Observed Effect on Glial Viability | Source |
|---|---|---|---|---|
| Physiological | Therapeutic (0.5 and 2 µg/ml) | Reduction in resting microglia | No significant change | researchgate.netcncb.ac.cnnih.gov |
| Inflammatory | Therapeutic (0.5 and 2 µg/ml) | Increased microglial activation | No significant change | researchgate.netcncb.ac.cnnih.gov |
| Physiological | High (20 µg/ml) | Not specified | Significantly reduced | researchgate.netnih.govnih.gov |
| Inflammatory | High (20 µg/ml) | Not specified | No significant change | nih.gov |
In contrast to the in vitro findings, in vivo studies have presented a different perspective on Brivaracetam's role in neuroinflammation, particularly when compared to its structural analog, Levetiracetam. A study using a kainic acid-induced rat model of temporal lobe epilepsy revealed marked differences between the two compounds. frontiersin.orgnih.govresearchgate.net While Levetiracetam treatment was found to strongly attenuate the increase in microglia number in epileptic animals, Brivaracetam did not produce the same effect. frontiersin.orgnih.gov In fact, Brivaracetam treatment was associated with increased microglial activation under epileptic conditions across all examined brain regions involved in the epileptic circuitry. frontiersin.orgnih.gov This study also observed a significant elevation in astrocyte density and a decrease in neuronal density in the hippocampus of Brivaracetam-treated epileptic rats. frontiersin.orgnih.gov
Further research in a murine model of neuropathic pain has also pointed towards an anti-inflammatory role for Brivaracetam. In this model, Brivaracetam was shown to significantly reduce microglial activation, the expression of the pro-inflammatory cytokine tumor necrosis factor (TNF), and leukocyte infiltration into the dorsal horn of the spinal cord. nih.gov These anti-inflammatory effects were associated with a reduction in neuropathic pain behaviors. nih.gov Similarly, in a mouse model of cerebral ischemia/reperfusion injury, Brivaracetam administration was found to have a protective effect against increased oxidative stress and inflammatory markers. nih.gov Some studies suggest that Brivaracetam may exert anti-inflammatory effects by inhibiting microglial activation. cpn.or.kr
The collective evidence from these preclinical studies suggests that the neurobiological effects of Brivaracetam extend beyond its direct anticonvulsant activity and can influence neuroinflammatory processes. However, the precise nature of this influence appears to be context-dependent, with differing outcomes observed in in vitro versus in vivo models and across different models of neurological disease. The pro-inflammatory signals observed in cell culture may not directly translate to the complex in vivo environment where interactions with other cell types and systemic factors come into play.
Table 2: Comparative Effects of Brivaracetam and Levetiracetam on Microglia Density in a Rat Model of Temporal Lobe Epilepsy
| Treatment Group | Brain Region | Microglial Cell Density (cells/10⁵ µm²) | Source |
|---|---|---|---|
| Epileptic Control | Hippocampus | Significantly elevated compared to non-epileptic | frontiersin.orgnih.gov |
| Levetiracetam-treated | Hippocampus | 34.38 ± 2.69 | frontiersin.orgnih.gov |
| Brivaracetam-treated | Hippocampus | 62.38 ± 3.67 | frontiersin.orgnih.gov |
It is important to note that the mechanisms underlying these neurobiological effects are not yet fully understood and require further investigation. While Brivaracetam's primary mechanism of action is its high-affinity binding to synaptic vesicle glycoprotein 2A (SV2A), the downstream consequences of this interaction on glial cell function and neuroinflammation are still being elucidated. nih.govnih.govcpn.or.kr
Structure Activity Relationship Sar Analysis of Brivaracetam
Correlation of Chemical Structure with SV2A Binding Affinity and Selectivity
Brivaracetam (B1667798), a derivative of levetiracetam (B1674943), was developed through a systematic investigation aimed at enhancing affinity for the SV2A protein. mdpi.com The core structure essential for this binding includes the (S)-enantiomer configuration and the 2-oxopyrrolidine acetamide (B32628) scaffold. nih.govnih.gov
Key structural features correlating with high SV2A affinity include:
The 2-oxopyrrolidine ring : This central heterocyclic moiety is a critical pharmacophore. Modifications to this ring or its replacement with acyclic or alternative heterocyclic systems, such as piperidine, generally lead to a decrease in binding affinity. nih.gov
The carboxamide moiety : The acetamide side chain is essential for interaction with the SV2A binding site. nih.gov
Stereochemistry : The (S)-configuration of the α-ethyl group on the acetamide side chain is crucial for potent activity. The corresponding (R)-isomer is significantly less active, highlighting the stereospecific nature of the interaction with SV2A. mdpi.com
4-position substitution : The defining feature of Brivaracetam is the n-propyl group at the 4-position of the pyrrolidone ring. This substitution dramatically increases the affinity for SV2A compared to its predecessor, levetiracetam, which is unsubstituted at this position. nih.govsgul.ac.uk Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A than levetiracetam. nih.govdovepress.com
Brivaracetam demonstrates high selectivity for the SV2A isoform. Studies have shown no significant binding to the related isoforms SV2B and SV2C. nih.govresearchgate.net This selectivity is a key aspect of its pharmacological profile, as SV2A is ubiquitously expressed in the central nervous system and is considered the primary target for the anticonvulsant effects of this class of drugs. nih.gov Binding studies in SV2A knockout mice confirmed that the specific binding of Brivaracetam's radiolabeled form is absent, underscoring its high selectivity for the SV2A protein. drugbank.com
Table 1: Comparative Binding Affinities for SV2A
| Compound | Modification | SV2A Binding Affinity |
|---|---|---|
| Levetiracetam | Unsubstituted at 4-position of pyrrolidone ring | Moderate |
| Brivaracetam | n-propyl group at 4-position of pyrrolidone ring | High (15-30x higher than Levetiracetam) nih.gov |
| (R)-enantiomer | Opposite stereochemistry at the α-ethyl group | Low (150-fold less potent than (S)-isomer) mdpi.com |
Influence of Substituent Modifications on Pharmacological Properties
The modification of substituents on the pyrrolidone acetamide scaffold has a profound impact on the pharmacological properties of the resulting compounds. The development of Brivaracetam is a prime example of rational drug design, where specific modifications led to improved potency and pharmacokinetic characteristics.
The introduction of small, hydrophobic groups at the 4-position of the pyrrolidone ring was systematically explored. nih.gov This led to the discovery that an n-propyl group, as seen in Brivaracetam, significantly enhances both in vitro binding affinity and in vivo anticonvulsant potency compared to levetiracetam. nih.govsgul.ac.uk Conversely, substitutions at the 3 or 5 positions of the lactam ring were found to be detrimental, causing a decrease in affinity for the SV2A binding site. nih.gov
The n-propyl substitution also influences the compound's physicochemical properties. Brivaracetam has a higher lipophilicity (LogD 1.04) compared to levetiracetam (LogD -0.64). sgul.ac.uk This increased lipophilicity facilitates more rapid penetration of the blood-brain barrier. sgul.ac.uknih.gov Preclinical studies have demonstrated that Brivaracetam enters the brain more quickly than levetiracetam, which correlates with a faster onset of anticonvulsant action in animal models. nih.govresearchgate.net Physiologically based pharmacokinetic (PBPK) modeling predicted that Brivaracetam could distribute to the human brain within minutes, a significantly shorter time frame than the approximately one hour predicted for levetiracetam. nih.govresearchgate.net
While the primary mechanism of action is through SV2A binding, some research suggests that Brivaracetam may also possess inhibitory activity at neuronal voltage-dependent sodium channels, which could contribute to a broader spectrum of anticonvulsant activity compared to levetiracetam. dovepress.comnih.govresearchgate.net
Computational Chemistry and Molecular Modeling Approaches for Brivaracetam-SV2A Interaction
For many years, the precise three-dimensional structure of SV2A remained elusive, prompting the use of computational methods to understand the interaction with its ligands. In silico studies, including molecular dynamics (MDS) and docking simulations, were employed to build and refine 3D models of the SV2A protein. frontiersin.org These models were instrumental in identifying the putative binding site for racetams, located within a transmembrane hydrophilic core of SV2A. frontiersin.org Docking studies suggested that both hydrophobic interactions and hydrogen bonds are crucial for ligand recognition and binding. frontiersin.org These computational approaches identified several key amino acid residues within SV2A that are important for racetam binding. frontiersin.org
The advent of cryogenic electron microscopy (cryo-EM) has recently provided a high-resolution structure of the full-length SV2A protein in complex with Brivaracetam. rcsb.org This breakthrough has confirmed and refined the findings from earlier modeling studies. The cryo-EM structure reveals that Brivaracetam occupies the putative substrate-binding site. rcsb.org Crucially, the structure demonstrates that the n-propyl group of Brivaracetam establishes additional contacts with the SV2A protein, providing a clear structural explanation for its higher binding affinity compared to levetiracetam. rcsb.org
Furthermore, pharmacological studies using an allosteric modulator of SV2A have suggested that Brivaracetam and levetiracetam may interact differently with the protein. nih.gov The modulator was found to increase the binding of both drugs, but through different mechanisms: it primarily increased the affinity of Brivaracetam, whereas for levetiracetam, it increased the apparent number of binding sites. nih.gov This suggests that the two drugs may bind to different conformational states of the SV2A protein, which could account for some of their pharmacological differences beyond simple potency. nih.govresearchgate.net
Table 2: Key Amino Acid Residues in SV2A-Racetam Interaction Identified by Computational Studies
| Amino Acid Residue | Role in Interaction |
|---|---|
| T456 | Important for racetam binding frontiersin.org |
| S665 | Important for racetam binding frontiersin.org |
| W666 | Important for racetam binding frontiersin.org |
| D670 | Important for racetam binding frontiersin.org |
| L689 | Important for racetam binding frontiersin.org |
Advanced Analytical Methodologies for Brivaracetam Research
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental in the analysis of brivaracetam (B1667798). ijnrd.orgjazindia.comresearchgate.net These methods offer high precision and sensitivity, making them suitable for various applications, from quality control to bioanalytical studies. ajprd.comijarmps.orgajpaonline.com
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the estimation of brivaracetam. ajprd.comijarmps.org Several methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ijarmps.orgalinteridergisi.com These methods are designed to be simple, rapid, precise, and accurate for the quantification of brivaracetam in bulk and pharmaceutical dosage forms. ajprd.comijarmps.org
A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of buffers and organic solvents. ajprd.comijarmps.org For instance, one method utilizes a Symmetry ODS RP C18 column with a mobile phase of phosphate (B84403) buffer, methanol, and acetonitrile (B52724) in a 30:35:35 (v/v) ratio, with detection at 285 nm. ajprd.com Another established method employs a Water: Methanol (20:80% v/v) mobile phase with detection at 284 nm. ijarmps.org The retention time for brivaracetam in these methods is typically short, for example, 2.183 minutes in one study. ajprd.com
The developed HPLC methods have demonstrated linearity over specific concentration ranges, such as 60-140 µg/mL, with high correlation coefficients (e.g., 0.9995). ajprd.comijarmps.org The precision of these methods is generally high, with a relative standard deviation (RSD) below 2.0%. ajprd.com Furthermore, these methods have been shown to be accurate, with recovery rates around 100.34%. ajprd.com The limit of detection (LOD) and limit of quantification (LOQ) for brivaracetam have been reported to be as low as 0.07 µg/mL and 0.21 µg/mL, respectively. ijarmps.org
For the analysis of brivaracetam in human plasma, a simple and rapid HPLC-UV method has been developed. ijbpas.com This bioanalytical method uses a protein precipitation technique for sample preparation and a mobile phase of phosphate buffer (0.05M, pH=5) and acetonitrile (70:30 v/v) with UV detection at 220 nm. ijbpas.com The method was found to be linear over a concentration range of 1-8 µg/mL. ijbpas.com
Here is an interactive data table summarizing various HPLC methods for brivaracetam analysis:
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Reference |
| Symmetry ODS RP C18, 5µm, 15mm x 4.6mm | Phosphate buffer: Methanol: Acetonitrile (30:35:35% v/v) | 1.0 | 285 | Bulk and tablet dosage form | ajprd.com |
| Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm | Water: Methanol (20:80% v/v) | 1.0 | 284 | Bulk and marketed formulation | ijarmps.org |
| Inertsil ODS 3V HPLC Column, 150mm x 4.6mm, 5µm | 0.1%v/v trifluoroacetic acid in water: Acetonitrile (60:40 v/v) | 1.0 | 210 | In-vitro dissolution study | ajpaonline.com |
| Sunfire-C18 plasma 5 µm (4.6 × 250 mm) | Methanol: 0.1% Orthophosphoric acid (45:55) | 0.7 | 279 | Human Plasma | ijnrd.org |
| Sunfire C18, (4.6 x 250mm, 5µm) | Phosphate Buffer (pH 5): Acetonitrile (70:30 v/v) | 1.0 | 220 | Human Plasma | ijbpas.com |
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful hybrid techniques for the determination of brivaracetam, especially in biological matrices. ijnrd.orgjazindia.comresearchgate.net These methods offer high sensitivity and specificity. ijnrd.org
One study utilized an Agilent 6470B triple quadrupole LC-MS system for the identification of brivaracetam and its isomers. japsonline.comjapsonline.comresearchgate.net The mass spectrometry parameters included an electrospray ionization (ESI) source in positive mode, with specific capillary and cone voltages. japsonline.comjapsonline.comresearchgate.net This setup allowed for the confirmation of the molecular ions of the compounds of interest. researchgate.net
Forced degradation studies have also been conducted using LC-MS to ensure the specificity of the analytical method. japsonline.comjapsonline.com By analyzing samples under various stress conditions, researchers can confirm that no other impurities co-elute with the main compound and its isomers. japsonline.comjapsonline.com
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) offers even greater resolution and sensitivity for the analysis of brivaracetam. jazindia.comresearchgate.net A validated UPLC-MS/MS assay has been developed for the identification and quantification of brivaracetam in plasma samples. nih.gov
This method involves a one-step liquid-liquid extraction for sample preparation. nih.gov The chromatographic separation is achieved on an Acquity BEH™ C18 column using a gradient mobile phase of acetonitrile and 0.1% formic acid in water. nih.gov The detection is performed using multiple reaction monitoring (MRM) with specific precursor to product ion transitions for brivaracetam (m/z 213.12→168.10 for quantification) and an internal standard. nih.gov
The UPLC-MS/MS assay demonstrated linearity over a wide concentration range of 1.98-2000 ng/mL, with a high correlation coefficient (r² ≥ 0.995). nih.gov The method is highly sensitive, with a limit of detection (LOD) of 0.80 ng/mL and a lower limit of quantification (LLOQ) of 1.98 ng/mL. nih.gov This robust and sensitive assay is suitable for pharmacokinetic studies. nih.gov
The separation of stereoisomers is a critical aspect of brivaracetam analysis. A reverse-phase chiral HPLC method has been developed for the simultaneous determination of brivaracetam and its isomers. japsonline.comjapsonline.com This is significant as there is a lack of effective HPLC methods for this specific purpose. japsonline.comjapsonline.com
The method development involved testing various chiral stationary phases, including CHIRALPAK IC, CHIRALPAK IG-3, and CHIRALCEL OJ-3R. japsonline.comjapsonline.com The optimal separation was achieved on a Daicel CHIRALPAK IG-3 (250 mm x 4.6 mm x 3 µm) column. japsonline.comjapsonline.com The mobile phase consisted of 10 mM ammonium (B1175870) bicarbonate buffer and acetonitrile in a 1:1 (v/v) ratio, with a flow rate of 1 mL/min and detection at 210 nm. japsonline.comjapsonline.com
This RP-chiral HPLC method successfully separated brivaracetam from its enantiomer and two diastereomers within a run time of 18 minutes. japsonline.com The method was validated according to ICH guidelines and showed high sensitivity, with a limit of detection (LOD) of 0.08 µg/ml and a limit of quantification (LOQ) of 0.25 µg/ml for brivaracetam and its stereoisomers. japsonline.comjapsonline.com The use of a volatile buffer makes this method compatible with mass spectrometry. japsonline.com
The following table summarizes the key aspects of the RP-Chiral HPLC method:
| Parameter | Specification | Reference |
| Column | Daicel CHIRALPAK IG-3 (250 mm x 4.6 mm x 3 µm) | japsonline.comjapsonline.com |
| Mobile Phase | 10 mM (NH4)HCO3 buffer: Acetonitrile (1:1 v/v) | japsonline.comjapsonline.com |
| Flow Rate | 1.0 mL/min | japsonline.comjapsonline.com |
| Detection | 210 nm | japsonline.comjapsonline.com |
| Run Time | 18 minutes | japsonline.com |
| LOD | 0.08 µg/mL | japsonline.comjapsonline.com |
| LOQ | 0.25 µg/mL | japsonline.comjapsonline.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Spectroscopic Approaches for Characterization in Research Settings
Spectroscopic techniques, particularly UV-Visible spectrophotometry, are also employed in the analysis of brivaracetam. ijnrd.orgjazindia.comresearchgate.net These methods are often used in conjunction with chromatographic techniques for detection and quantification.
UV-Visible spectrophotometry is a common detection method in HPLC analysis of brivaracetam. ijnrd.org The wavelength for detection is chosen based on the UV absorbance of the brivaracetam molecule. Different studies have reported various detection wavelengths, including 210 nm, 220 nm, 270 nm, 284 nm, and 285 nm, depending on the specific method and analytical conditions. researchgate.netajprd.comijarmps.orgajpaonline.comijbpas.comjapsonline.comjapsonline.com For instance, in the RP-chiral HPLC method for separating stereoisomers, a detection wavelength of 210 nm was used to achieve high sensitivity. japsonline.comjapsonline.com In other RP-HPLC methods for bulk drug analysis, wavelengths of 284 nm and 285 nm have been employed. ajprd.comijarmps.org The choice of wavelength is a critical parameter that is optimized during method development to ensure the best possible signal-to-noise ratio for the analyte.
Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Analysis
Vibrational Circular Dichroism (VCD) spectroscopy has proven to be a powerful and definitive method for determining the absolute configuration of all four stereoisomers of brivaracetam. nih.govcore.ac.uk This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint of its three-dimensional structure. nih.gov
A key advantage of VCD is its ability to unambiguously assign the absolute configuration of chiral molecules without the need for crystallization, which is required for single-crystal X-ray diffraction, or the introduction of chiral derivatizing agents, as is sometimes necessary for NMR spectroscopy. core.ac.uk For brivaracetam, which has two chiral centers, VCD spectroscopy on its own is sufficient to establish the absolute configurations of all diastereoisomers. nih.govresearchgate.net
The methodology involves comparing experimentally obtained VCD spectra with those simulated using computational methods, such as density functional theory (DFT). nih.govacs.org By matching the experimental and calculated spectra, the absolute configurations can be confidently assigned. nih.gov This approach was successfully applied to the four stereoisomers of brivaracetam, allowing for their unequivocal stereochemical determination. nih.govresearchgate.net
Notably, traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy were found to be insufficient for distinguishing between the diastereoisomers of brivaracetam. nih.govresearchgate.net However, the combination of VCD with NMR is recommended for molecules with multiple chiral centers, as the relative configurations determined by NMR can serve as an independent verification of the VCD results. nih.govscispace.com
Detailed analysis of the calculated VCD spectra for the brivaracetam diastereoisomers has revealed specific spectral regions that are characteristic of certain structural features. nih.gov For instance, the localized NH2 scissoring mode around 1600 cm⁻¹ is indicative of intramolecular hydrogen bonding. nih.gov Furthermore, the orientation of the ethyl group is reflected in the delocalized modes observed between 1150 and 1050 cm⁻¹. nih.gov
Experimental and Computational Details for VCD Analysis of Brivaracetam Diastereoisomers
The successful application of VCD for the stereochemical analysis of brivaracetam involves specific experimental and computational parameters.
| Parameter | Details |
| Sample Preparation | Solutions of 7.0 mg of each stereoisomer in 0.1 mL of CDCl₃ were prepared for analysis. core.ac.uk |
| Instrumentation | VCD spectra were recorded using a spectrometer equipped with a photoelastic modulator (PEM), with the optimal frequency set to 1400 cm⁻¹. core.ac.uknih.gov |
| Measurement Cell | A liquid cell with BaF₂ windows and a path length of 100 µm was used. core.ac.uk |
| Spectral Resolution | A resolution of 4 cm⁻¹ was maintained throughout the measurements. core.ac.uk |
| Data Acquisition | The solution spectra were recorded for 20,000 scans to ensure a good signal-to-noise ratio. core.ac.uk |
| Computational Method | Density Functional Theory (DFT) calculations were employed to simulate the theoretical VCD spectra for comparison with the experimental data. nih.govacs.org |
This table summarizes the key parameters used in the VCD analysis of brivaracetam stereoisomers as reported in the literature.
Comparative Preclinical Neuropharmacology of Brivaracetam
Distinguishing Pharmacological Profiles of Brivaracetam (B1667798) and Levetiracetam (B1674943)
Brivaracetam and levetiracetam, both analogues of piracetam (B1677957), share a primary mechanism of action through their binding to the synaptic vesicle protein 2A (SV2A). nih.govmdpi.com However, extensive preclinical research has illuminated a distinct pharmacological profile for brivaracetam, characterized by differences in SV2A binding, brain permeability, and effects in animal models of seizures. sgul.ac.uknih.gov
Differences in SV2A Binding Kinetics and Conformational Effects
The most significant distinction between brivaracetam and levetiracetam lies in their interaction with their molecular target, SV2A. nih.gov Brivaracetam demonstrates a markedly higher binding affinity for SV2A, estimated to be 15 to 30 times greater than that of levetiracetam. nih.govnih.govdovepress.comresearchgate.net This enhanced affinity is a key factor contributing to its increased potency observed in various preclinical models. dovepress.com
Studies utilizing radioligands and allosteric modulators suggest that brivaracetam and levetiracetam interact with SV2A in a different manner, possibly binding to different sites or stabilizing different conformational states of the protein. dovepress.comnih.govcncb.ac.cnneurology.org Research using an SV2A allosteric modulator, which induces conformational changes in the protein, revealed that the modulator's effect on the binding of the two drugs differed significantly. nih.govcncb.ac.cn For [³H]brivaracetam, the modulator primarily increased the binding affinity (a 10-fold increase), whereas for [³H]levetiracetam, it predominantly increased the apparent number of binding sites (a 2-fold increase). neurology.org These findings support the hypothesis that the two drugs, despite targeting the same protein, do so with distinct molecular interactions. nih.govneurology.org
Further evidence for this differential interaction comes from mutagenesis studies. Mutations of specific amino acids within the SV2A protein have been shown to have different impacts on the binding of brivaracetam and levetiracetam, particularly in the presence of an allosteric modulator. sci-hub.se For instance, mutations at positions K694, I273, and S294 resulted in a loss of the modulator's effect on levetiracetam binding, while the effect on brivaracetam binding was unaffected. sci-hub.se This confirms that while their binding sites are closely related, the way they interact with these sites is different. nih.govsci-hub.se This nuanced difference in SV2A interaction may provide a molecular basis for the superior pharmacological properties of brivaracetam observed in preclinical epilepsy models. neurology.org
Table 1: Comparative SV2A Binding Properties
| Parameter | Brivaracetam | Levetiracetam | Reference |
|---|---|---|---|
| Relative SV2A Affinity | 15-30 fold higher | Baseline | nih.govnih.govdovepress.comresearchgate.net |
| Effect of Allosteric Modulator | Primarily increases affinity | Primarily increases number of binding sites | nih.govneurology.org |
Variations in Brain Penetration and Onset of Action
Brivaracetam exhibits more rapid and efficient penetration of the blood-brain barrier compared to levetiracetam. nih.govnih.govcncb.ac.cn This is attributed to its higher lipophilicity (LogD of 1.04 for brivaracetam vs. -0.64 for levetiracetam). sgul.ac.uk Preclinical studies in rodents have consistently shown that brivaracetam enters the brain more quickly than levetiracetam. nih.govcncb.ac.cn This rapid brain entry correlates directly with a faster onset of anticonvulsant action in models such as audiogenic susceptible mice. sgul.ac.uknih.govcncb.ac.cn
Physiologically based pharmacokinetic (PBPK) modeling predicts that following intravenous administration in humans, brivaracetam could distribute to the brain within minutes, with a predicted drug entry half-time of just 3 minutes, compared to nearly 23 minutes for levetiracetam. sgul.ac.ukcncb.ac.cn Positron emission tomography (PET) displacement studies in rhesus monkeys and humans have substantiated these findings, demonstrating a faster occupancy of SV2A by brivaracetam. dovepress.comnih.govcncb.ac.cn After intravenous administration, brain concentrations of brivaracetam peak within minutes, whereas levetiracetam takes approximately an hour to reach its maximum concentration. nih.gov This rapid target engagement is a key distinguishing feature of brivaracetam. nih.govcncb.ac.cnj-epilepsy.org
Table 2: Comparative Pharmacokinetics of Brain Entry
| Parameter | Brivaracetam | Levetiracetam | Reference |
|---|---|---|---|
| Lipophilicity (LogD) | 1.04 | -0.64 | sgul.ac.uk |
| Predicted Brain Entry Half-Time (Human) | ~3 minutes | ~23 minutes | sgul.ac.uk |
| Permeability Surface Area Product (PS) | 0.315 ml/min/g | 0.015 ml/min/g | nih.govcncb.ac.cn |
| Time to Peak Brain Concentration (IV) | Minutes | ~1 hour | nih.gov |
Differentiated Ion Channel Modulation Properties
While the primary mechanism of action for both drugs is SV2A binding, there are some reported differences in their effects on ion channels, although these are generally considered secondary to their main anticonvulsant effect. Some studies have suggested that brivaracetam can weakly inhibit voltage-gated sodium channels. mdpi.compatsnap.com However, this inhibition is not believed to be a major contributor to its anticonvulsant properties at therapeutic concentrations. dovepress.com
In contrast, levetiracetam has been reported to weakly inhibit voltage-dependent K+ and Ca2+ channels, specifically N-type calcium channels. nih.govmdpi.com Brivaracetam, unlike levetiracetam, does not appear to inhibit high-voltage-gated calcium currents at therapeutic brain concentrations. dovepress.com Furthermore, at supratherapeutic concentrations (100µM), brivaracetam showed no direct effect on various ligand-gated ion channels, including those activated by GABA, glycine (B1666218), kainate, NMDA, and AMPA in cultured hippocampal neurons. uhasselt.be This suggests brivaracetam is a more selective SV2A ligand compared to levetiracetam, which has been reported to interact with multiple excitatory and inhibitory channels. nih.govdovepress.comuhasselt.be
Comparative Effects in Preclinical Animal Models of Seizures and Epilepsy
The higher affinity for SV2A and faster brain penetration of brivaracetam translate into greater potency and, in some cases, more complete seizure suppression across a wide range of preclinical animal models of both focal and generalized seizures. sgul.ac.uknih.govdovepress.com
In models of focal epilepsy, such as amygdala-kindled mice and rats, brivaracetam consistently demonstrates more potent and complete seizure suppression than levetiracetam. sgul.ac.ukcncb.ac.cn For instance, in amygdala-kindled mice, brivaracetam can achieve complete seizure suppression, while levetiracetam offers only limited protection even at high doses. sgul.ac.uk Brivaracetam also significantly reduces the after-discharge duration, an effect not seen with levetiracetam. sgul.ac.uk
Brivaracetam has also shown potent anticonvulsant effects in models of drug-resistant epilepsy, such as the 6 Hz seizure model in mice and in models of self-sustaining status epilepticus. nih.govsgul.ac.uk In the 6 Hz model, brivaracetam displayed a dose-dependent protective effect with an ED₅₀ of 4.4 mg/kg, demonstrating higher potency than levetiracetam (ED₅₀ = 19.2 mg/kg). aesnet.org Additionally, in a rat model of post-hypoxic myoclonus, brivaracetam was found to be 10-fold more potent than levetiracetam. sgul.ac.uk
Table 3: Comparative Efficacy in Preclinical Seizure Models
| Animal Model | Brivaracetam Effect | Levetiracetam Effect | Reference |
|---|---|---|---|
| Amygdala-Kindled Mice | Dose-dependent reduction in seizure severity; complete suppression at high doses | Limited protection | sgul.ac.uk |
| 6 Hz Seizure Model (Mice) | ED₅₀ = 4.4 mg/kg | ED₅₀ = 19.2 mg/kg | aesnet.org |
| Audiogenic Seizure-Prone Mice | Faster onset of seizure protection | Slower onset of seizure protection | sgul.ac.uknih.gov |
| Rat Post-Hypoxic Myoclonus | 10-fold more potent | Baseline potency | sgul.ac.uk |
| Kainic Acid-Induced TLE (Rats) | Effective in reducing seizure frequency | Effective in reducing seizure frequency; may reduce generalized seizures to zero by week six | frontiersin.orgaesnet.org |
Comparison with Other Antiepileptic Drugs in Preclinical Contexts
When compared to older antiepileptic drugs (AEDs) in preclinical models, brivaracetam often shows a superior profile, particularly in terms of potency and therapeutic index. sgul.ac.ukaesnet.org The therapeutic index (TI) is the ratio between the dose causing motor impairment (TD₅₀) and the dose providing seizure protection (ED₅₀).
In the 6 Hz model of partial epilepsy, brivaracetam (ED₅₀ = 4.4 mg/kg) was found to be more potent than carbamazepine (B1668303) (ED₅₀ = 10.1 mg/kg), phenytoin (B1677684) (ED₅₀ = 21.2 mg/kg), and valproate (ED₅₀ = 141 mg/kg). aesnet.org While levetiracetam had a higher therapeutic index (TI = 116) in this model than brivaracetam (TI = 44), both were markedly higher than those of the older AEDs, such as phenytoin (TI = 6.1), diazepam (TI = 5.6), carbamazepine (TI = 3.6), and valproate (TI = 2.1). aesnet.org This indicates a significant separation between the effective dose and the dose causing adverse effects for the SV2A ligands compared to traditional AEDs. aesnet.org
Unlike many traditional AEDs that primarily target ion channels or GABAergic/glutamatergic systems, brivaracetam's high selectivity for SV2A represents a distinct mechanism of action. nih.govpatsnap.comuhasselt.be This unique profile may underlie its broad-spectrum activity observed in preclinical models, including those where traditional AEDs may be less effective. nih.govtandfonline.com
Emerging Research Avenues and Future Directions
Investigation of Novel Molecular Targets Beyond SV2A
While the primary therapeutic action of Brivaracetam (B1667798) is unequivocally linked to its high-affinity, selective binding to the synaptic vesicle protein 2A (SV2A), research has explored other potential molecular interactions. patsnap.comopenmedicalpublishing.orgepilepsy.com Brivaracetam’s binding affinity for SV2A is reported to be 15 to 30 times greater than that of its predecessor, Levetiracetam (B1674943). dovepress.comresearchgate.netdovepress.com This high selectivity is a defining characteristic. uhasselt.be
Unlike Levetiracetam, studies indicate that Brivaracetam does not inhibit high-voltage activated Ca2+ channels or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at therapeutically relevant concentrations. dovepress.comdovepress.com Further investigations using voltage-clamp experiments on primary cultures of mouse hippocampal neurons confirmed that even at a supratherapeutic concentration of 100 μM, Brivaracetam had no direct effect on currents gated by GABA-A, glycine (B1666218), kainate, N-methyl-d-aspartate (NMDA), or AMPA. uhasselt.benih.gov This body of evidence supports the view that Brivaracetam is a highly selective SV2A ligand. uhasselt.benih.gov
Some research, however, points to potential secondary mechanisms. A weak inhibitory activity on neuronal voltage-gated sodium channels (VGSCs) has been reported, where Brivaracetam may act as a partial antagonist. patsnap.comdovepress.com However, it is suggested that this modest inhibition of VGSC currents does not significantly contribute to its primary anticonvulsant properties. dovepress.com
Additionally, some studies have examined Brivaracetam's effects on astroglial glutamatergic transmission. Research indicates that subchronic administration of Brivaracetam can suppress tumor-necrosis factor-α (TNFα)-induced activation of AMPA/glutamate (B1630785) receptors and hemichannels. researchgate.netcncb.ac.cn This effect is thought to occur via the inhibition of ectopically expressed SV2A on the astroglial plasma membrane, rather than through direct binding to a novel receptor target. researchgate.netcncb.ac.cn
Role of Brivaracetam in Specific Neurobiological Pathways (e.g., Neuroinflammation, Astrogliosis)
The influence of Brivaracetam on glial cells and associated neurobiological pathways like neuroinflammation and astrogliosis is an active area of investigation, with studies yielding varied results depending on the experimental model.
Neuroinflammation and Microglial Activation: Brivaracetam has demonstrated immunomodulatory and anti-inflammatory effects in certain models. In a mouse model of cerebral ischemia/reperfusion injury, Brivaracetam administration was shown to protect against increases in inflammatory markers. cpn.or.kr It has also been reported to have an anti-inflammatory effect by inhibiting microglial activation in mice. cpn.or.kr
Conversely, an in vitro study using an astrocyte-microglia co-culture model presented evidence of mild pro-inflammatory features. researchgate.netfrontiersin.orgnih.gov In this model, therapeutic concentrations of Brivaracetam reduced the number of resting microglia while increasing microglial activation under inflammatory conditions. researchgate.netfrontiersin.orgnih.gov In a rat model of kainic acid-induced epilepsy, treatment with Brivaracetam led to a marked increase in microglia cell density in brain regions vulnerable to injury. frontiersin.org
Astrocytes, Astrogliosis, and Glutamate Release: Brivaracetam's interaction with astrocytes is a key research focus. Studies have shown it can suppress pathological astroglial L-glutamate release. researchgate.netcncb.ac.cnnih.gov This is achieved by inhibiting the function of ectopically expressed SV2A in the astroglial plasma membrane, which in turn suppresses the activation of hemichannels and the subsequent release of glutamate. researchgate.netcncb.ac.cn Subchronic Brivaracetam administration was also found to suppress the expression of Connexin 43 (Cx43) in the plasma membrane under pathological high-frequency stimulation. nih.gov
Regarding astrogliosis, a notable increase in the number of astrocytes was observed in the hippocampus of epileptic rats treated with Brivaracetam. frontiersin.org In contrast, the in vitro astrocyte-microglia co-culture study found that Brivaracetam did not affect astroglial Cx43 expression. researchgate.netnih.govnih.gov
| Pathway | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| Neuroinflammation (Microglia) | Ischemic Mice | Anti-inflammatory; attenuated inflammatory markers. | cpn.or.kr |
| In vitro Astrocyte-Microglia Co-culture | Mild pro-inflammatory features; increased microglial activation under inflammatory conditions. | researchgate.netfrontiersin.orgnih.gov | |
| Rat Model of Epilepsy (Kainic Acid) | Marked increase in microglia cell density. | frontiersin.org | |
| Astrocyte Function & Astrogliosis | Rat Primary Cultured Astrocytes | Suppressed astroglial L-glutamate release and expression of ectopic SV2A and Cx43. | researchgate.netcncb.ac.cnnih.gov |
| Rat Model of Epilepsy (Kainic Acid) | Significant astrogliosis (increased astrocyte density) in the hippocampus. | frontiersin.org | |
| In vitro Astrocyte-Microglia Co-culture | No effect on astroglial Cx43 expression. | researchgate.netnih.govnih.gov |
Application of Brivaracetam as a Pharmacological Probe in Neuroscience Research
Given its high affinity and selectivity for SV2A, Brivaracetam serves as a valuable pharmacological tool for studying the protein's function and distribution. uhasselt.benih.gov A primary application is in competitive displacement studies with positron emission tomography (PET) radioligands to investigate SV2A occupancy and dynamics in the living brain. researchgate.netnih.gov
In such studies, Brivaracetam is administered to displace a radiotracer, such as [11C]UCB-J, from SV2A binding sites. nih.govtandfonline.commdpi.com This technique allows researchers to quantify the extent and time course of target engagement by the drug. For instance, PET imaging studies in nonhuman primates and healthy human volunteers have used Brivaracetam to demonstrate its rapid brain penetration and faster SV2A occupancy compared to Levetiracetam. nih.govtandfonline.comfrontiersin.org These experiments provided an estimated drug entry half-time of just 3 minutes for Brivaracetam, compared to 23 minutes for Levetiracetam, confirming Brivaracetam's rapid engagement with its molecular target. nih.govtandfonline.com
Furthermore, Brivaracetam has been used in in vitro binding assays to probe the structural pharmacology of the SV2A protein. In one study, the differential effects of an SV2A allosteric modulator on the binding of radiolabeled Brivaracetam and Levetiracetam were examined. neurology.org The results suggested that the two drugs induce or stabilize different conformations of the SV2A protein, providing a molecular basis for their distinct pharmacological profiles. neurology.org These applications highlight Brivaracetam's utility as a probe to elucidate the fundamental biology of SV2A and the mechanisms of synaptic vesicle trafficking.
Advanced Computational and Modeling Studies of Brivaracetam Interactions
Advanced computational and modeling techniques are increasingly being employed to understand and predict the behavior of Brivaracetam. These in silico methods provide insights into its pharmacokinetics, potential for drug-drug interactions, and molecular-level interactions with biological systems.
Physiologically based pharmacokinetic (PBPK) modeling is a prominent example. PBPK models have been developed to simulate the pharmacokinetics of Brivaracetam and explore the impact of genetic polymorphisms (e.g., in the CYP2C19 enzyme) and co-administration with other drugs. nih.govresearchgate.net For instance, PBPK modeling was used to investigate the interaction between Brivaracetam and the CYP2C19 inducer Rifampin, successfully predicting the magnitude of the drug-drug interaction across different CYP2C19 phenotypes. nih.govresearchgate.net Another PBPK modeling study explored the pharmacokinetic interaction between Brivaracetam and Phenytoin (B1677684). aesnet.org
At a more granular level, molecular dynamics simulations have been used to illuminate the interactions between Brivaracetam and membrane transporters. One study applied multiple advanced simulation approaches, including steered molecular dynamics and umbrella sampling, to investigate how Brivaracetam interacts with the P-glycoprotein (P-gp) efflux transporter. nih.gov The computational results indicated that Brivaracetam has stronger interactions with P-gp than Levetiracetam and faces a higher free energy barrier for transport through the channel. nih.gov This finding aligns with and provides a molecular explanation for experimental observations that Brivaracetam is not a substrate of P-gp. nih.gov
Development of Radioligands for SV2A Imaging based on Brivaracetam Scaffold
The discovery of Brivaracetam and its high-affinity binding to SV2A has spurred the development of a new class of PET radioligands for in vivo imaging of synaptic density. researchgate.netnih.govnih.gov These tracers were rationally designed based on the common pyrrolidone pharmacophore shared by Levetiracetam and Brivaracetam. nih.govacs.org The ability to quantify SV2A non-invasively has broad applications for studying epilepsy and neurodegenerative diseases where synaptic loss is a key pathological feature. researchgate.netnih.gov
Several SV2A radioligands have been synthesized and evaluated in animals and humans. researchgate.net While an early attempt to use radiolabeled Levetiracetam was deemed unsuitable due to low binding affinity, subsequent ligands based on the shared pharmacophore have shown great promise. nih.gov
Key radioligands developed from this research effort include:
[18F]UCB-H: This was one of the first promising fluorinated SV2A-specific radioligands to be developed. acs.orguniroma2.it It has been successfully synthesized and evaluated in rodents, non-human primates, and humans, demonstrating its utility as a specific tracer for imaging SV2A. snmjournals.orgnih.govacs.org However, some studies have noted that it may have a relatively low specific binding signal in humans. acs.org
[11C]UCB-J: Often considered a best-in-class SV2A radioligand to date, [11C]UCB-J provides high-quality brain imaging results. researchgate.netnih.gov Its high affinity and specificity make it an excellent tool for research, particularly in the displacement studies used to characterize the in vivo target occupancy of drugs like Brivaracetam. nih.govmdpi.com
[18F]SynVesT-1 and [18F]SynVesT-2: These are newer generation 18F-labeled tracers that have emerged from continued medicinal chemistry efforts and are considered promising candidates for clinical SV2A PET imaging. researchgate.netacs.org
| Radioligand | Isotope | Key Characteristics | Reference |
|---|---|---|---|
| [18F]UCB-H | Fluorine-18 | One of the first successful fluorinated SV2A tracers; specific for SV2A imaging. | acs.orguniroma2.itsnmjournals.org |
| [11C]UCB-J | Carbon-11 | Considered a "best-in-class" tracer with high-quality imaging results; widely used in research and displacement studies. | researchgate.netnih.gov |
| [18F]SynVesT-1 | Fluorine-18 | A novel 18F-labeled tracer developed as a promising next-generation candidate for SV2A imaging. | researchgate.netacs.org |
| [18F]SynVesT-2 | Fluorine-18 | Another novel 18F-labeled tracer showing promise for human SV2A imaging applications. | researchgate.netacs.org |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Brivaracetam (Racemate) in pharmaceutical formulations, and how are they validated?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely used for quantification. These methods require validation for specificity, linearity, accuracy, and precision. For example, RP-HPLC with UV detection at 210 nm achieves a retention time of 3.2 minutes for Brivaracetam, with a linear range of 5–50 µg/mL and recovery rates >98% . Stability-indicating methods must also assess degradation products under stress conditions (e.g., acidic/alkaline hydrolysis, oxidation) to ensure robustness .
Q. How should clinical trials for Brivaracetam (Racemate) be designed to evaluate efficacy in focal seizures?
- Methodological Answer : Phase III trials typically adopt randomized, double-blind, placebo-controlled designs with a 12-week baseline period to establish seizure frequency. Key endpoints include ≥50% responder rates and median percentage reduction in seizures. Inclusion criteria often specify adults with treatment-resistant epilepsy, while exclusion criteria avoid confounding factors like non-epileptic seizures. Trials must account for drug interactions (e.g., enzyme-inducing AEDs) through stratified randomization .
Q. What safety parameters are prioritized in preclinical and clinical assessments of Brivaracetam (Racemate)?
- Methodological Answer : Preclinical studies focus on neurotoxicity, teratogenicity (e.g., placental transfer in rodent models), and dose-dependent adverse events (AEs). Clinical trials monitor behavioral AEs (e.g., irritability, aggression) via standardized scales like the Neuropsychiatric Inventory. Long-term safety studies track retention rates, with real-world data showing 71% retention at 12 months .
Advanced Research Questions
Q. How can pharmacokinetic data from Brivaracetam (Racemate) studies be extrapolated to its enantiomer?
- Methodological Answer : Bridging studies comparing the enantiomer’s pharmacodynamic (e.g., SV2A binding affinity) and pharmacokinetic profiles (e.g., clearance, protein binding) to the racemate are critical. For example, if the enantiomer shows 2-fold higher plasma exposure than the racemate, dose adjustments must be justified using in vitro receptor-binding assays and population pharmacokinetic modeling .
Q. How do researchers resolve contradictions between real-world effectiveness and clinical trial outcomes for Brivaracetam (Racemate)?
- Methodological Answer : Pooled analyses (e.g., EXPERIENCE study) stratify real-world data by comorbidities, prior AED failures, and dosing regimens to identify confounding variables. For instance, real-world 6-month responder rates (32%) may differ from trials (38%) due to heterogeneous patient cohorts; propensity score matching or meta-regression adjusts for baseline differences .
Q. What methodological challenges arise in determining equi-effective doses of Brivaracetam (Racemate) compared to other AEDs?
- Methodological Answer : Dose relativities require comparative efficacy studies or network meta-analyses. For example, equi-effective doses derived from refractory populations (Brivaracetam 124.55 mg vs. Lacosamide 291.35 mg) face limitations due to non-overlapping trial designs. Sensitivity analyses should test assumptions about dose titration and adherence .
Q. How can researchers optimize experimental designs for studying Brivaracetam (Racemate) in pediatric populations?
- Methodological Answer : Extrapolation from adult data requires physiologically based pharmacokinetic (PBPK) modeling to account for developmental changes in metabolism. The FDA’s Pediatric Study Decision Tree guides trial designs, emphasizing sparse sampling and Bayesian methods to minimize invasive procedures. Demographics (e.g., age, weight) must be stratified in statistical analyses .
Tables for Key Data
Table 1 : Comparative Efficacy of Brivaracetam in Clinical Trials vs. Real-World Studies
| Metric | Clinical Trials (Phase III) | Real-World (EXPERIENCE Study) |
|---|---|---|
| 6-Month Responder Rate | 38% | 32% |
| 12-Month Retention | 85% | 71% |
| Behavioral AEs | 12–18% | 14–22% |
| Sources: |
Table 2 : Analytical Validation Parameters for Brivaracetam Quantification
| Parameter | RP-HPLC (UV) | UPLC (PDA) |
|---|---|---|
| Linearity (R²) | 0.9992 | 0.9998 |
| LOD (µg/mL) | 1.5 | 0.8 |
| LOQ (µg/mL) | 4.5 | 2.4 |
| Precision (%RSD) | <2% | <1.5% |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
